molecular formula C8H5BrFNO2S B6606642 6-bromo-1H-indole-3-sulfonylfluoride CAS No. 2167512-32-3

6-bromo-1H-indole-3-sulfonylfluoride

Cat. No.: B6606642
CAS No.: 2167512-32-3
M. Wt: 278.10 g/mol
InChI Key: ASVMQHMUEIERSK-UHFFFAOYSA-N
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Description

6-Bromo-1H-indole-3-sulfonylfluoride is a chemical compound that belongs to the indole family, which is known for its diverse biological activities and applications. Indole derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties

Chemical Reactions Analysis

6-Bromo-1H-indole-3-sulfonylfluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-Bromo-1H-indole-3-sulfonylfluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1H-indole-3-sulfonylfluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, potentially inhibiting enzyme activity. This interaction can disrupt various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

6-Bromo-1H-indole-3-sulfonylfluoride can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its combination of the bromine and sulfonyl fluoride groups, which confer specific reactivity and potential for diverse applications .

Properties

IUPAC Name

6-bromo-1H-indole-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO2S/c9-5-1-2-6-7(3-5)11-4-8(6)14(10,12)13/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVMQHMUEIERSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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